molecular formula C21H16N4O3 B3014156 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902307-35-1

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No.: B3014156
CAS No.: 902307-35-1
M. Wt: 372.384
InChI Key: UYVQEUKWYQDFFF-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine derivatives with oxazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-4-methyl-7-phenylpurine: Lacks the oxazole ring, resulting in different chemical properties and applications.

    4-Methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione:

Uniqueness

2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione is unique due to its combined purine and oxazole structure, along with the presence of benzyl, methyl, and phenyl groups. This combination imparts distinct chemical properties, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

2-benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-23-18-17(19(26)25(21(23)27)12-14-8-4-2-5-9-14)24-13-16(28-20(24)22-18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVQEUKWYQDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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